molecular formula C23H21NO3 B2676807 1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one CAS No. 1022133-72-7

1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one

Cat. No. B2676807
CAS RN: 1022133-72-7
M. Wt: 359.425
InChI Key: KGZPNCKZJBHONA-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are often bioactive and are commonly found in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Attached to this structure are various functional groups including a benzodioxol group and a methylphenyl group .

Scientific Research Applications

Polymer Solar Cells

A study designed and synthesized an alternating copolymer, demonstrating its application as the donor material in high-efficiency polymer solar cells. This copolymer achieved a power conversion efficiency (PCE) of 5.4%, highlighting its potential in photovoltaic applications (Qin et al., 2009).

Chiral High-Performance Liquid Chromatography

Research developed a chiral high-performance liquid chromatography method for the determination of diastereoisomeric and enantiomeric impurities in a key intermediate used in the synthesis of tadalafil. This method supports quality control and purity assessment in pharmaceutical synthesis (Yu et al., 2012).

Molecular-Electronic Structures

A study on the molecular-electronic structures and supramolecular aggregation of certain derivatives highlighted the importance of intramolecular hydrogen bonds and polarized molecular-electronic structures. These findings contribute to the understanding of molecular interactions and structural design in chemistry (Low et al., 2004).

Rhodium-Catalyzed Asymmetric Hydrogenation

Another study presented the synthesis of rigid P-chiral phosphine ligands and their application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work has implications for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Antimicrobial and Antioxidant Evaluation

Research on the synthesis and evaluation of novel derivatives for their antimicrobial and antioxidant properties showcased potential applications in developing new therapeutic agents. Some compounds demonstrated significant activity, offering a basis for further drug development (Baytas et al., 2012).

Future Directions

Future research could focus on elucidating the synthesis, chemical reactions, mechanism of action, and physical and chemical properties of this compound. Additionally, the compound could be tested for biological activity to determine potential applications in pharmaceuticals or other industries .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-6-methyl-2-(4-methylphenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-14-3-5-16(6-4-14)19-12-18-20(9-15(2)10-21(18)25)24(19)17-7-8-22-23(11-17)27-13-26-22/h3-8,11-12,15H,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZPNCKZJBHONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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